5-(4-bromophenyl)-2,3-dihydro-1,3-oxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazol-2-one is a heterocyclic compound that contains both an oxazolone ring and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2,3-dihydro-1,3-oxazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzoyl chloride with glycine in the presence of a base, such as triethylamine, to form the intermediate 4-bromophenylglycine. This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazolone ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 4-aminophenyl or 4-thiophenyl derivatives.
Oxidation and Reduction Products: Oxidation can yield oxazolone derivatives with additional functional groups, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
5-(4-Bromophenyl)-2,3-dihydro-1,3-oxazol-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2,3-dihydro-1,3-oxazol-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromophenyl group can enhance binding affinity to target proteins, while the oxazolone ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Another bromophenyl-containing heterocycle with potential biological activities.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups, used in materials science.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
88419-05-0 |
---|---|
Molecular Formula |
C9H6BrNO2 |
Molecular Weight |
240.05 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-5H,(H,11,12) |
InChI Key |
DPMXLVLIYFTATJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)O2)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.